molecular formula C15H17N5O3 B2663300 N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide CAS No. 1375178-20-3

N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide

Cat. No. B2663300
CAS RN: 1375178-20-3
M. Wt: 315.333
InChI Key: VSPWUCADUBVZFR-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is known for its unique chemical structure, which makes it a promising candidate for developing new drugs and understanding the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. Additionally, it has been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are targeted by the compound. Additionally, it may be valuable to explore the potential of this compound in combination with other drugs or therapies for cancer treatment. Finally, further studies are needed to evaluate the potential toxicity and safety of this compound for use in humans.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide involves several steps, including the reaction between 5-nitroindazole and 2-bromoacetyl cyanide, followed by the addition of 1-cyano-1,2-dimethylpropylamine. This method has been optimized to produce high yields of the compound and has been widely used in various research studies.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Moreover, it has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for developing new drugs for various diseases.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(5-nitroindazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-10(2)15(3,9-16)18-14(21)8-19-13-5-4-12(20(22)23)6-11(13)7-17-19/h4-7,10H,8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPWUCADUBVZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(5-nitro-1H-indazol-1-yl)acetamide

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